molecular formula C22H24FN7O B12168123 5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide

5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12168123
M. Wt: 421.5 g/mol
InChI Key: JIMWUSDMLHWDMB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzimidazole core substituted with a 2-methylpropyl group and a propyl linker to a fluorinated benzamide scaffold.

Properties

Molecular Formula

C22H24FN7O

Molecular Weight

421.5 g/mol

IUPAC Name

5-fluoro-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C22H24FN7O/c1-15(2)13-29-20-7-4-3-6-18(20)26-21(29)8-5-11-24-22(31)17-12-16(23)9-10-19(17)30-14-25-27-28-30/h3-4,6-7,9-10,12,14-15H,5,8,11,13H2,1-2H3,(H,24,31)

InChI Key

JIMWUSDMLHWDMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthesis of the Benzimidazole Core

The 1-(2-methylpropyl)-1H-benzimidazole moiety is synthesized via cyclocondensation of o-phenylenediamine with 2-methylpropyl bromide under acidic conditions. Adapted from Sharma et al. , this step employs Cu(OAc)₂·H₂O as a catalyst in a methanol/water solvent system (v/v 1:1) at reflux for 3 hours. The intermediate is reduced using Na₂S·H₂O to yield the benzimidazole core with >75% efficiency. Key modifications include:

  • Substituent Introduction : Alkylation of the benzimidazole nitrogen with 2-methylpropyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours ensures regioselective N-substitution .

  • Purification : The crude product is recrystallized from ethanol to achieve >95% purity .

Functionalization with the Propylamine Linker

The propylamine side chain is introduced via nucleophilic substitution. The 2-position of the benzimidazole is brominated using NBS (N-bromosuccinimide) in DCM under UV light, followed by reaction with 3-aminopropanol in the presence of NaH. This yields 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-ol, which is oxidized to the corresponding aldehyde using PCC (pyridinium chlorochromate) and subsequently converted to the amine via reductive amination with NH₄OAc and NaBH₃CN .

Critical Parameters :

  • Oxidation Efficiency : PCC in DCM achieves 85% conversion at 25°C.

  • Reductive Amination : NaBH₃CN in methanol at pH 5–6 prevents over-reduction .

Synthesis of 5-Fluoro-2-(1H-Tetrazol-1-yl)Benzoic Acid

The tetrazole ring is constructed via [1+3] cycloaddition. 5-Fluoro-2-cyanobenzoic acid is reacted with sodium azide and triethylamine hydrochloride in DMF at 120°C for 18 hours, yielding 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid with 70% efficiency .

Optimization Insights :

  • Azide Safety : Controlled heating prevents explosive side reactions.

  • Acid Activation : The benzoic acid is converted to its acid chloride using SOCl₂ in toluene at 60°C for 2 hours .

Amide Coupling to Assemble the Final Compound

The benzimidazole-propylamine intermediate is coupled with 5-fluoro-2-(1H-tetrazol-1-yl)benzoyl chloride using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DCM. The reaction proceeds at 25°C for 24 hours, achieving an 82% yield after silica gel chromatography .

Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (%)Source
Benzimidazole alkylation2-methylpropyl bromide, K₂CO₃, DMF, 80°C7895
Tetrazole formationNaN₃, Et₃N·HCl, DMF, 120°C7090
Amide couplingEDCl, HOBt, DCM, 25°C8298

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, 6H, CH(CH₃)₂), 2.12 (m, 1H, CH(CH₃)₂), 3.45 (t, 2H, NCH₂), 7.28–8.15 (m, 8H, aromatic), 9.44 (s, 1H, tetrazole-H) .

  • IR (cm⁻¹): 1685 (C=O), 1602 (C=N), 1240 (C-F) .

HPLC Purity : >99% (C18 column, acetonitrile/water gradient) .

Challenges and Optimizations

  • Regioselectivity in Tetrazole Formation : Directed by using excess NaN₃ to favor 1H-tetrazole regioisomer .

  • Side Reactions : Over-alkylation during benzimidazole functionalization is mitigated by slow addition of alkylating agents .

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H₂O at 80°C), cleavage produces 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid and the corresponding amine derivative. Under basic conditions (e.g., NaOH/EtOH), the reaction proceeds slower due to steric hindrance from the tetrazole and benzimidazole groups .

Reaction TypeConditionsProductsYield (%)
Acid hydrolysis6M HCl, 80°C, 12hBenzoic acid + Amine78–82
Base hydrolysis2M NaOH, EtOH, 24hPartial decomposition<30

Tetrazole Ring Reactions

The 1H-tetrazole-1-yl group participates in:

  • Deprotonation : Forms salts with alkali metals (e.g., Na⁺, K⁺) in polar aprotic solvents like DMF .

  • Coordination Chemistry : Binds transition metals (e.g., Zn²⁺, Cu²⁺) through nitrogen atoms, forming complexes with potential catalytic activity.

  • Cycloadditions : Reacts with electron-deficient alkynes in [3+2] cycloadditions under microwave irradiation .

Benzimidazole Core Modifications

The 1-(2-methylpropyl)-1H-benzimidazole moiety shows:

  • Electrophilic Substitution : Bromination occurs at position 5/6 using NBS in CCl₄ (60–65% yield) .

  • N-Alkylation : Reacts with iodomethane in DMF/K₂CO₃ to form quaternary ammonium salts.

  • Ring Opening : Oxidative cleavage with KMnO₄/H₂SO₄ yields 3-(2-methylpropylamino)phthalic acid derivatives.

Fluorinated Aromatic Ring Reactivity

The 5-fluoro substituent directs electrophilic attacks:

  • Nitration : Occurs at position 4 using HNO₃/H₂SO₄ at 0°C (58% yield) .

  • Suzuki Coupling : Reacts with arylboronic acids in Pd(OAc)₂/PPh₃ system (70–85% yield).

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to similar compounds:

CompoundStructural FeatureUnique Reactivity
5-fluoro-3-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-2-sulfonamide Benzothiophene sulfonamideFaster sulfonamide hydrolysis (t₁/₂ = 2h vs. 12h)
N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamideFuran carboxamideHigher susceptibility to Diels-Alder reactions
1-(2-methoxyethyl)-N-[7-methoxy-4-(1-methylpyrazol-4-yl)-1H-benzimidazol-2-yl]pyrazole-4-carboxamide Pyrazole substituentsEnhanced metal coordination capacity

Stability Under Physiological Conditions

Studies show:

  • pH Stability : Stable in pH 2–8 (24h, 37°C).

  • Oxidative Degradation : Forms N-oxide derivatives with H₂O₂ (5% conversion after 48h) .

  • Photodegradation : λₘₐₓ = 254 nm causes 30% decomposition in 6h (MeCN solution) .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties, particularly against various types of tumors. The mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It shows effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.25 µg/mL

This table summarizes the MIC values indicating the compound's effectiveness against selected bacterial strains .

Neuropharmacological Applications

Another area of interest is the neuropharmacological potential of this compound. It has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Case Study : Research published in Neuropharmacology highlighted that the compound modulates serotonin receptors, leading to anxiolytic effects in animal models . This suggests its potential use in treating mood disorders.

Environmental Impact Assessments

Given the increasing scrutiny on pharmaceuticals' environmental impact, studies have been conducted to assess the environmental risks associated with this compound.

Findings : The environmental risk assessment indicated that the compound has low bioaccumulation potential and is expected to degrade under typical environmental conditions, thus posing minimal ecological risk .

Mechanism of Action

The mechanism of action of 5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The tetrazole ring may enhance the binding affinity and specificity of the compound towards its targets. The fluorine atom can increase the lipophilicity and metabolic stability of the compound, enhancing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest analogs differ in substituents, linker length, and core modifications. Below is a comparative analysis based on available evidence:

Compound Core Structure Substituents Linker Key Features
Target Compound Benzimidazole + benzamide 5-fluoro, 2-(1H-tetrazol-1-yl), 2-methylpropyl Propyl Enhanced lipophilicity from propyl linker; tetrazole improves solubility
Analog 1 () Benzimidazole + benzamide 5-fluoro, 2-(1H-tetrazol-1-yl), 2-methylpropyl Ethyl Shorter linker reduces steric bulk; potential for faster metabolic clearance
Analog 2 () Benzimidazole + naphthalenyl ester Methoxyacetate, fluoro Ethyl Ester group increases hydrolytic instability; naphthalenyl core alters binding affinity
Analog 3 () Benzimidazole + benzamide 5-fluoro, 2-(1H-tetrazol-1-yl), methyl Ethyl Methyl substituent reduces steric hindrance; lower lipophilicity

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s 2-methylpropyl group and propyl linker contribute to higher logP values compared to analogs with ethyl linkers or smaller substituents (e.g., methyl in Analog 3) .
  • Metabolic Stability : The tetrazole group in the target compound and Analog 1 reduces oxidative metabolism compared to ester-containing analogs like those in .
  • Binding Affinity : Preliminary studies suggest that the propyl linker in the target compound improves interaction with hydrophobic enzyme pockets, whereas shorter linkers (e.g., ethyl in Analog 1) may limit binding duration .

Biological Activity

5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This detailed article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A fluorobenzamide moiety
  • A benzimidazole ring
  • A tetrazole group

These features contribute to its unique pharmacological properties.

Molecular Formula

  • C : 20
  • H : 24
  • F : 1
  • N : 5

Molecular Weight

  • Approximately 357.43 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It potentially interacts with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Research indicates that 5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide exhibits significant anticancer activity. In vitro studies have shown:

  • Inhibition of Cancer Cell Lines : The compound has been tested against various cancer cell lines, demonstrating IC50 values ranging from 10610^{-6} to 10410^{-4} M, indicating potent cytotoxicity.
Cell LineIC50 (M)
HeLa5×1065\times 10^{-6}
MCF73×1063\times 10^{-6}
A5498×1068\times 10^{-6}

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria with varying degrees of potency.
BacteriaMinimum Inhibitory Concentration (MIC)
E. coli0.5mg mL0.5\,\text{mg mL}
S. aureus0.25mg mL0.25\,\text{mg mL}

Case Study 1: Anticancer Efficacy

A study conducted on the effects of the compound on breast cancer cells revealed that it induced apoptosis through the mitochondrial pathway. The researchers observed:

  • Increased levels of pro-apoptotic proteins.
  • Decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against resistant bacterial strains. The results indicated:

  • Significant reduction in bacterial load in treated cultures compared to controls.
  • Potential for development as a therapeutic agent against antibiotic-resistant infections.

Q & A

Q. How to reconcile crystallographic data with solution-phase NMR observations?

  • Dynamic effects : Solution NMR may average signals from multiple conformers, while X-ray structures represent a single crystal packing arrangement. Perform variable-temperature NMR to detect conformational flexibility .
  • DFT calculations : Compare optimized gas-phase structures with crystallographic coordinates to identify solvent- or lattice-induced distortions .

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